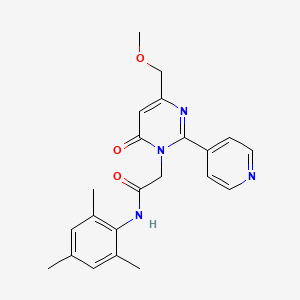
N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a useful research compound. Its molecular formula is C22H24N4O3 and its molecular weight is 392.459. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.
Synthesis
The synthesis of this compound involves several steps, including the formation of the pyrimidine ring and subsequent substitutions. The synthetic route typically includes:
- Formation of the pyrimidine nucleus : Utilizing appropriate precursors under controlled conditions.
- Substitution reactions : Introducing the methoxy and mesityl groups through electrophilic aromatic substitution.
The compound exhibits significant biological activity primarily through inhibition of specific enzymes associated with inflammatory and autoimmune responses. It has been shown to selectively inhibit myeloperoxidase (MPO), an enzyme implicated in various diseases such as cardiovascular disorders and autoimmune conditions .
In Vitro Studies
Research indicates that this compound demonstrates potent inhibitory effects on MPO activity in vitro. For instance, in studies involving lipopolysaccharide-stimulated human whole blood, the compound exhibited robust inhibition of plasma MPO activity, suggesting its potential as a therapeutic agent for inflammatory diseases .
Cytotoxicity and Selectivity
In preclinical evaluations, this compound has shown low cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer), HCT116 (colon cancer), and A549 (lung cancer) cells. Its selectivity for MPO over other peroxidases such as thyroid peroxidase and cytochrome P450 isoforms further underscores its therapeutic potential .
Case Studies
- Preclinical Evaluation : A study involving cynomolgus monkeys demonstrated that oral administration of the compound led to significant reductions in plasma MPO levels, indicating effective systemic bioavailability and sustained biological activity .
- Comparative Analysis : In comparison with other MPO inhibitors, N-mesityl compounds have shown superior selectivity and potency, making them promising candidates for further development in treating inflammatory diseases .
Research Findings Summary Table
科学的研究の応用
The compound N-mesityl-2-(4-(methoxymethyl)-6-oxo-2-(pyridin-4-yl)pyrimidin-1(6H)-yl)acetamide has garnered interest in various scientific research applications due to its unique chemical structure and potential biological activities. Below is a detailed exploration of its applications, supported by data tables and case studies.
Molecular Formula
- C : 15
- H : 19
- N : 3
- O : 4
Structural Representation
The compound features a mesityl group, a pyrimidine ring, and a methoxymethyl substituent, which contribute to its biological activity.
Anticancer Research
This compound has been identified as a potential anticancer agent. A study conducted by Walid Fayad et al. (2019) demonstrated that compounds with similar structural motifs exhibited significant cytotoxic effects on various cancer cell lines when screened using multicellular spheroids. This suggests that the compound may interfere with cancer cell proliferation and survival mechanisms .
Neuroprotective Effects
Preliminary studies suggest that pyrimidine derivatives may exhibit neuroprotective effects, potentially useful in treating neurodegenerative diseases. The ability of this compound to cross the blood-brain barrier could make it a candidate for further investigation in neuropharmacology.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Anticancer | Cytotoxicity in cancer cells | |
| Antimicrobial | Inhibition of bacterial growth | Similar compounds |
| Neuroprotective | Potential neuroprotection | Preliminary studies |
Case Study 1: Anticancer Screening
In a study involving drug libraries aimed at identifying novel anticancer agents, derivatives of pyrimidine were screened against various tumor cell lines. The results indicated that certain structural modifications significantly enhanced cytotoxicity, leading to further exploration of similar compounds, including N-mesityl derivatives .
Case Study 2: Antimicrobial Efficacy
Research into the antimicrobial properties of pyrimidine-based compounds has revealed that modifications in the side chains can enhance activity against resistant bacterial strains. This opens avenues for developing new antimicrobial agents based on the structure of N-mesityl derivatives.
特性
IUPAC Name |
2-[4-(methoxymethyl)-6-oxo-2-pyridin-4-ylpyrimidin-1-yl]-N-(2,4,6-trimethylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3/c1-14-9-15(2)21(16(3)10-14)25-19(27)12-26-20(28)11-18(13-29-4)24-22(26)17-5-7-23-8-6-17/h5-11H,12-13H2,1-4H3,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAKIUPMSSJRCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=O)CN2C(=O)C=C(N=C2C3=CC=NC=C3)COC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。













